Carbamic acid, ((pentylamino)sulfonyl)-, 2-chloroethyl ester
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Overview
Description
Carbamic acid, ((pentylamino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a unique structure that combines elements of carbamic acid, sulfonyl groups, and chloroethyl esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((pentylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of pentylamine with sulfonyl chloride to form the pentylamino sulfonyl intermediate. This intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((pentylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl ester group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, ((pentylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ((pentylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroethyl ester group reacts with nucleophilic sites on proteins or DNA, leading to modifications that can alter their function. This mechanism is of particular interest in the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((methylamino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, ((ethylamino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, ((propylamino)sulfonyl)-, 2-chloroethyl ester
Uniqueness
Carbamic acid, ((pentylamino)sulfonyl)-, 2-chloroethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The pentylamino group provides a longer alkyl chain compared to its methyl, ethyl, and propyl counterparts, potentially leading to different biological interactions and applications.
Properties
CAS No. |
116943-57-8 |
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Molecular Formula |
C8H17ClN2O4S |
Molecular Weight |
272.75 g/mol |
IUPAC Name |
2-chloroethyl N-(pentylsulfamoyl)carbamate |
InChI |
InChI=1S/C8H17ClN2O4S/c1-2-3-4-6-10-16(13,14)11-8(12)15-7-5-9/h10H,2-7H2,1H3,(H,11,12) |
InChI Key |
QLVAPCGMTLBDNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
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